molecular formula C21H24FN3O4 B565260 8-Fluoro-6-methoxymoxifloxacin CAS No. 1029364-77-9

8-Fluoro-6-methoxymoxifloxacin

Cat. No.: B565260
CAS No.: 1029364-77-9
M. Wt: 401.438
InChI Key: UGXNFVOVJRJWHB-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-6-methoxymoxifloxacin: is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is known for its potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is used in the treatment of various bacterial infections, including respiratory tract infections, skin infections, and intra-abdominal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxymoxifloxacin involves several steps. One common method includes the reaction of boric acid and propionic anhydride under protective gas at 95 to 105°C for 1 hour. The mixture is then cooled to 75 to 80°C, followed by the addition of a stable accelerant and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate. This reaction is stirred for 1.5 to 3 hours at 75 to 80°C. After cooling to room temperature, acetonitrile and organic amine are added, and the reaction continues for 1 to 2 hours at 65 to 75°C. The final product is obtained by adding methanol and concentrated hydrochloric acid, adjusting the pH to 1 to 3, and then cooling to -10 to -5°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of protective gases, stable accelerants, and specific temperature controls are critical for the successful production of this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-methoxymoxifloxacin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoro-6-methoxymoxifloxacin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methoxymoxifloxacin involves the inhibition of bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-6-methoxymoxifloxacin is unique due to its enhanced activity against Gram-positive bacteria and its ability to overcome certain bacterial resistance mechanisms. The presence of the methoxy group at the 6-position contributes to its improved pharmacokinetic properties and reduced potential for resistance development .

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXNFVOVJRJWHB-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145579
Record name 8-Fluoro-6-methoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029364-77-9
Record name 8-Fluoro-6-methoxymoxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Fluoro-6-methoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-FLUORO-6-METHOXYMOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8175L96X3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.